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Compound of Interest

Compound Name: Moxidectin-d3

Cat. No.: B15622862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profile of moxidectin with

other key macrocyclic lactones (MLs), including ivermectin, doramectin, eprinomectin,

selamectin, and abamectin. The information presented is supported by experimental data from

various studies, offering a comprehensive resource for understanding the absorption,

distribution, metabolism, and excretion of these critical antiparasitic agents.

Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of macrocyclic lactones can vary significantly based on the

specific compound, animal species, and route of administration. The following tables

summarize key pharmacokinetic data for moxidectin and other MLs across different species.

Table 1: Pharmacokinetic Parameters in Cattle

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15622862?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Moxidectin Ivermectin Doramectin Eprinomectin

Dose (mg/kg) 0.2 (SC) 0.2 (SC) 0.2 (SC) 0.2 (SC)

Cmax (ng/mL) - ~32 ~32 47.15 ± 22.20

Tmax (days) 0.33 4.0 ± 0.28 5.3 ± 0.35 1.33 ± 0.492

AUC (ng·day/mL) 217 361 ± 17 511 ± 16 240.50 ± 58.44

t1/2 (days) - - - 2.96 ± 1.212

MRT (days) 14.6 7.35 9.09 -

SC: Subcutaneous. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC:

Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean

Residence Time. Data sourced from multiple studies, variations may exist based on specific

experimental conditions.[1][2][3]

Table 2: Pharmacokinetic Parameters in Dogs
Parameter Moxidectin Ivermectin Selamectin Abamectin

Dose (mg/kg) 0.25 (Oral) 0.25 (Oral) 6 (Topical) 0.2 (Oral)

Cmax (ng/mL) 234.0 ± 64.3 132.6 ± 43.0

12.72 ± 5.13

(male) 22.65 ±

11.95 (female)

135.52 ± 38.6

Tmax (h) - - ~120 3.16 ± 0.75

AUC (ng·h/mL) - -

4609.92 ±

1532.4 (male)

8903.28 ±

3524.88 (female)

3723.50 ±

1213.08

t1/2 (h) 621.3 ± 149.3 80.3 ± 29.8 - 26.51 ± 6.86

MRT (days) - - 12.55 1.62 ± 0.37

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the

plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data
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sourced from multiple studies, variations may exist based on specific experimental conditions.

[4][5]

Table 3: Pharmacokinetic Parameters in Cats
Parameter

Selamectin
(Topical)

Selamectin (Oral)
Eprinomectin
(Topical)

Dose (mg/kg) 24 24 0.5

Cmax (ng/mL) 5513 ± 2173 11929 ± 5922 -

Tmax (h) 15 ± 12 7 ± 6 -

Bioavailability (%) 74 109 -

t1/2 (h) ~165 - -

Clearance

(mL/min/kg)
0.470 ± 0.039 (IV) - -

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life.

IV: Intravenous. Data sourced from multiple studies, variations may exist based on specific

experimental conditions.[6]

Table 4: Pharmacokinetic Parameters in Other Species

Species Drug
Dose
(mg/kg) &
Route

Cmax
(ng/mL)

Tmax
(days)

AUC
(ng·day/m
L)

MRT
(days)

Horses Moxidectin 0.4 (Oral) 70.3 ± 10.7 -
363.6 ±

66.0
18.4 ± 4.4

Horses Ivermectin 0.2 (Oral) 44.0 ± 23.1 -
132.7 ±

47.3
4.8 ± 0.6

Sheep Abamectin - (SC) - - - 3.7

Goats
Eprinomect

in

0.5

(Topical)
5.60 ± 1.01 2.55

72.31 ±

11.15
9.42 ± 0.43
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Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the

plasma concentration-time curve. MRT: Mean Residence Time. SC: Subcutaneous. Data

sourced from multiple studies, variations may exist based on specific experimental conditions.

[7][8]

Key Observations
Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of

distribution compared to ivermectin in dogs.[4] In cattle, moxidectin shows a significantly faster

absorption rate and an earlier time to reach maximum plasma concentration compared to

doramectin.[2] However, doramectin tends to have a larger area under the plasma

concentration-time curve, indicating greater overall drug exposure.[2]

Selamectin displays marked species-dependent differences in its pharmacokinetic profile, with

cats showing significantly higher bioavailability after topical administration compared to dogs.[6]

Eprinomectin, when applied topically to lactating dairy cattle, results in very low concentrations

in milk.

Experimental Protocols
The determination of macrocyclic lactone concentrations in plasma is predominantly carried out

using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4][8][9]

Sample Preparation
A common method for plasma sample preparation is solid-phase extraction (SPE). For

example, Oasis HLB cartridges can be used for the extraction of moxidectin from plasma.[10]

An alternative method is protein precipitation, where a cold solvent like acetonitrile is added to

the plasma sample to precipitate proteins, followed by centrifugation.[11]

Derivatization
Since macrocyclic lactones are not naturally fluorescent, a derivatization step is required to

form a fluorescent product. This is typically achieved through a dehydrative reaction using

trifluoroacetic anhydride and N-methylimidazole.[9][10]

HPLC Analysis
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The derivatized sample is then injected into an HPLC system. A reversed-phase C18 column is

commonly used for separation. The mobile phase often consists of a mixture of organic

solvents like acetonitrile and methanol with water.[12] Fluorescence detection is employed with

specific excitation and emission wavelengths for the derivatized macrocyclic lactone. For

instance, for moxidectin, excitation and emission wavelengths of 365 nm and 475 nm,

respectively, have been reported.[10]

Mechanism of Action and P-glycoprotein Interaction
The primary mechanism of action of macrocyclic lactones in invertebrates is through their

interaction with glutamate-gated chloride channels (GluCls).[13][14] This interaction leads to an

influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in

paralysis and death of the parasite.

In host animals, macrocyclic lactones can interact with P-glycoprotein (P-gp), an ATP-binding

cassette (ABC) transporter that functions as a drug efflux pump.[15] Ivermectin is a known

substrate and inhibitor of P-gp.[16][17] This interaction can influence the distribution and

elimination of the drug and is a key factor in the neurotoxicity observed in certain dog breeds

with a P-gp deficiency. Ivermectin has been shown to down-regulate P-gp expression by

inhibiting the EGFR/ERK/Akt/NF-κB signaling pathway.[18]
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Caption: Mechanism of action of macrocyclic lactones in parasites.
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Caption: Generalized experimental workflow for a pharmacokinetic study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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